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molecular formula C7H3F3IN3 B8810257 6-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

6-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8810257
M. Wt: 313.02 g/mol
InChI Key: HOIGVIRILXDUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157490B2

Procedure details

The product (145 mg, 0.438 mmol) from Step A was suspended in superphosphoric acid (5 mL), and the mixture was heated at 140° C. for 6 h. The mixture was allowed to cool to room temperature, poured into ice, and neutralized with concentrated aqueous ammonium hydroxide solution. The mixture was extracted several times with ethyl acetate, and the combined extracts were washed with saturated aqueous brine, dried (magnesium sulfate), and concentrated under reduced pressure. The resultant residue was purified by preparative thin layer chromatography (silica, 8% methanol/dichloromethane) to afford the title compound. LC/MS 313.8 (M+1).
Name
product
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([NH:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][N:8]=1)=O.[OH-].[NH4+]>OP(O)(O)=O>[I:13][C:10]1[CH:11]=[CH:12][C:7]2[N:8]([C:3]([C:2]([F:15])([F:14])[F:1])=[N:5][N:6]=2)[CH:9]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
145 mg
Type
reactant
Smiles
FC(C(=O)NNC1=NC=C(C=C1)I)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
OP(=O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by preparative thin layer chromatography (silica, 8% methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C(=NN2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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